D-Proline, 4-hydroxy-1-methyl-, cis-
Description
Contextualization within Proline and Hydroxyproline (B1673980) Chemistry
Proline and its hydroxylated analogue, hydroxyproline, are fundamental components of various biological structures and processes. Proline, a proteinogenic amino acid, is unique due to its secondary amine integrated into a pyrrolidine (B122466) ring, which imparts significant conformational rigidity to peptides and proteins. chemicalbook.com Hydroxyproline, most commonly found as trans-4-hydroxy-L-proline, is a major constituent of collagen, where it plays a critical role in stabilizing the triple-helical structure. hmdb.ca The hydroxylation of proline is a post-translational modification, and the presence of the hydroxyl group offers a site for further chemical modification. hmdb.ca
cis-4-Hydroxy-1-methyl-D-proline is a stereoisomer of the more common hydroxyproline derivatives. The 'D-proline' designation indicates that it is the enantiomer of the naturally occurring L-proline series. The 'cis' configuration places the hydroxyl group on the same side of the pyrrolidine ring as the carboxyl group, a less common arrangement than the 'trans' form found in collagen. Finally, the '1-methyl' substituent on the nitrogen atom of the pyrrolidine ring further modifies its chemical properties, converting the secondary amine to a tertiary amine and altering its hydrogen bonding capacity and nucleophilicity. These structural nuances make cis-4-Hydroxy-1-methyl-D-proline a subject of academic inquiry for its potential to introduce specific conformational constraints and functional groups into synthetic peptides and other molecules.
Historical Trajectories in Synthetic and Structural Investigations
The academic exploration of cis-4-Hydroxy-1-methyl-D-proline is intrinsically linked to the broader history of synthesizing and studying proline derivatives. Early research in the mid-20th century established fundamental methods for the synthesis and resolution of various stereoisomers of hydroxyproline. A significant focus has been on the stereoselective synthesis of these compounds, given their utility as chiral building blocks.
While direct synthetic routes specifically targeting cis-4-Hydroxy-1-methyl-D-proline are not extensively documented in early literature, its synthesis can be inferred from established methodologies for related compounds. The synthesis of cis-4-hydroxy-D-proline (B556123), the direct precursor, has been achieved through methods such as the epimerization of the more readily available trans-4-hydroxy-L-proline. researchgate.net One reported asymmetric synthesis starts from trans-4-hydroxy-L-proline, which is N-acylated and then treated with acetic anhydride (B1165640) to form a bicyclic lactone intermediate. This process facilitates the inversion of the stereochemistry at the C4 position. Subsequent acidic cleavage of this lactone yields N-acyl-cis-4-hydroxy-D-prolines, which can then be deprotected to afford cis-4-hydroxy-D-proline. chemicalbook.com
The N-methylation of proline and its derivatives is a well-established synthetic transformation. A common method involves reductive amination, where the parent amino acid is treated with formaldehyde in the presence of a reducing agent, such as hydrogen over a palladium catalyst. chemicalbook.com This approach could theoretically be applied to cis-4-hydroxy-D-proline to yield the target compound.
Structural investigations of N-methylated hydroxyproline derivatives have been undertaken to understand their conformational preferences. X-ray crystallographic studies of related compounds, such as N-methylated 4-hydroxyproline (B1632879) derivatives, have provided insights into the geometry of the pyrrolidine ring and the influence of the N-methyl group on its pucker. researchgate.net
Methodological Approaches in its Scholarly Study
The scholarly investigation of cis-4-Hydroxy-1-methyl-D-proline and its analogues relies on a suite of modern analytical techniques to elucidate its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural characterization of proline derivatives. 1H NMR spectroscopy provides information on the chemical environment of the protons in the molecule. For instance, in the closely related cis-4-hydroxy-D-proline, the chemical shifts of the protons on the pyrrolidine ring are distinct and can be used to confirm the cis stereochemistry. hmdb.ca The addition of the N-methyl group in cis-4-Hydroxy-1-methyl-D-proline would introduce a characteristic singlet in the 1H NMR spectrum, typically appearing in the range of 2.7-3.0 ppm. chemicalbook.com 13C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and their derivatives, which typically produces a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing further structural information. The fragmentation of N-methylated amino acids often involves characteristic losses that can help in their identification. researchgate.net
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of crystalline compounds. Single-crystal X-ray diffraction analysis of a suitable crystalline derivative of cis-4-Hydroxy-1-methyl-D-proline would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming the cis relationship between the hydroxyl and carboxyl groups and the D-configuration at the alpha-carbon. researchgate.net
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of the compound. Chiral HPLC methods can be used to separate enantiomers and diastereomers, ensuring the stereochemical purity of the synthesized material.
Below are interactive data tables summarizing key analytical data for closely related compounds, which can be used to infer the expected properties of cis-4-Hydroxy-1-methyl-D-proline.
Table 1: Physicochemical Properties of Related Proline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |
|---|---|---|---|
| cis-4-Hydroxy-D-proline | C₅H₉NO₃ | 131.13 | (2R, 4R) |
| N-Methyl-L-proline | C₆H₁₁NO₂ | 129.16 | (2S) |
Table 2: Representative 1H NMR Chemical Shifts (ppm) in D₂O for Related Compounds
| Compound | Hα | Hβ | Hγ | Hδ | Hε (N-CH₃) |
|---|---|---|---|---|---|
| cis-4-Hydroxy-D-proline hmdb.ca | 4.23 | 2.51, 2.27 | 4.59 | 3.47, 3.38 | - |
Table of Compounds Mentioned
| Compound Name |
|---|
| cis-4-Hydroxy-1-methyl-D-proline |
| Proline |
| Hydroxyproline |
| trans-4-hydroxy-L-proline |
| L-proline |
| D-proline |
| cis-4-hydroxy-D-proline |
| Acetic anhydride |
| N-acyl-cis-4-hydroxy-D-prolines |
| Formaldehyde |
| Palladium |
| N-methylated 4-hydroxyproline derivatives |
| N-Methyl-L-proline |
Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729337 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-53-4 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Stereochemical Principles of Cis 4 Hydroxy 1 Methyl D Proline
Systematic IUPAC Naming and Isomeric Forms
The systematic name for D-Proline, 4-hydroxy-1-methyl-, cis-, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid . This name precisely defines the stereochemistry at the two chiral centers of the molecule.
The core structure is a pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen. The designation "D-Proline" indicates that the stereochemistry at the alpha-carbon (C2) is of the D-configuration, which corresponds to an R configuration in the Cahn-Ingold-Prelog priority system. The "4-hydroxy" substituent on the fourth carbon atom also has a defined stereochemistry. In the "cis" isomer of 4-hydroxy-D-proline, the hydroxyl group is on the same side of the ring as the carboxylic acid group. This arrangement results in an R configuration at the C4 position as well nih.govhmdb.ca. The "1-methyl" indicates that a methyl group is attached to the nitrogen atom of the pyrrolidine ring nih.gov.
This compound has several stereoisomers due to its two chiral centers (C2 and C4). The primary isomeric forms are detailed in the table below.
| Isomer Name | C2 Configuration | C4 Configuration | Relationship to (2R,4R) |
| cis-4-Hydroxy-1-methyl-D-proline | R | R | Identity |
| trans-4-Hydroxy-1-methyl-D-proline | R | S | Diastereomer |
| cis-4-Hydroxy-1-methyl-L-proline | S | S | Enantiomer |
| trans-4-Hydroxy-1-methyl-L-proline | S | R | Diastereomer |
This table illustrates the four main stereoisomers of 4-hydroxy-1-methyl-proline, highlighting the enantiomeric and diastereomeric relationships.
Rationale for cis-Stereochemistry and its Implications in Research
The stereochemistry of the proline ring, particularly the orientation of substituents at the C4 position, has profound implications for the conformation of peptides and proteins in which it is incorporated. Proline's unique cyclic structure restricts the phi (φ) dihedral angle of the peptide backbone, and the cis/trans isomerization of the peptide bond preceding the proline residue is a critical factor in protein folding and structure shu.edu.
The cis-stereochemistry of the 4-hydroxyl group in D-proline influences the puckering of the pyrrolidine ring. This, in turn, affects the equilibrium between the cis and trans conformations of the X-Pro peptide bond (where X is the preceding amino acid residue). The substituent at the C4 position can sterically and electronically influence the stability of these conformers nih.gov. While extensive research has focused on L-proline derivatives, the principles apply to D-proline as well, which is sometimes incorporated into enzyme inhibitors and other bioactive molecules mdpi.com.
Research findings indicate several key implications:
Conformational Constraint: The presence of the 4-hydroxyl group, along with the N-methyl group, further constrains the conformational flexibility of the proline ring. This is a valuable tool in medicinal chemistry for designing peptides with specific secondary structures, such as beta-turns shu.edu.
Peptide Bond Isomerization: The cis-hydroxyl group can influence the cis/trans isomer ratio of the preceding peptide bond. This is significant because this isomerization is often a rate-limiting step in protein folding. By modifying the proline residue, researchers can control this equilibrium to stabilize a desired conformation shu.edunih.gov.
Metabolic Stability: N-methylation of peptides is a common strategy to increase their metabolic stability by protecting them from enzymatic degradation. The combination of N-methylation and 4-hydroxylation can therefore be used to create more robust peptide-based therapeutics.
Chiral Purity Determination and its Significance in Chemical Synthesis Methodologies
The synthesis of a specific stereoisomer like cis-4-Hydroxy-1-methyl-D-proline requires precise control over the stereochemistry. Consequently, the determination of chiral purity, or enantiomeric excess (ee) and diastereomeric excess (de), is of paramount importance. The presence of other stereoisomers can significantly impact the biological activity and pharmacological properties of the final compound.
Several analytical techniques are employed to determine the chiral purity of proline derivatives:
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. It involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. Polysaccharide-based and zwitterionic chiral columns have proven effective for the separation of amino acids and their derivatives phenomenex.comchiraltech.com.
Gas Chromatography (GC): For GC analysis, the amino acid is typically derivatized to increase its volatility. Chiral stationary phases are then used to separate the stereoisomers.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only a small amount of sample. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation of enantiomers nih.govresearchgate.net.
The significance of chiral purity in chemical synthesis is multifaceted:
Biological Activity: In many cases, only one stereoisomer of a chiral drug is responsible for the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.
Regulatory Requirements: Regulatory agencies like the FDA often require that chiral drugs be produced and marketed as single enantiomers, with strict limits on the amount of the inactive or harmful isomer.
Synthesis Efficiency: Stereoselective synthesis aims to produce the desired isomer in high yield and purity, avoiding the need for difficult and costly separation of stereoisomers later in the process. A successful synthesis of cis-4-Hydroxy-1-methyl-D-proline would likely start from a chirally pure starting material, such as cis-4-hydroxy-D-proline (B556123), and employ stereospecific reactions to introduce the methyl group without affecting the existing chiral centers mdpi.com.
Below is a summary of common methods for chiral purity determination.
| Analytical Method | Principle | Common Application for Proline Derivatives |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers and diastereomers of N-protected and free amino acids. |
| Chiral GC | Separation on a chiral column after derivatization to a volatile compound. | Analysis of enantiomeric composition of amino acids. |
| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | High-resolution separation of enantiomers, especially for determining trace impurities. |
This table outlines the primary analytical techniques used to assess the chiral purity of proline derivatives, a critical step in their synthesis and quality control.
Synthetic Methodologies for Cis 4 Hydroxy 1 Methyl D Proline
Chemical Synthesis Routes and Strategies
The chemical synthesis of cis-4-Hydroxy-1-methyl-D-proline necessitates a multi-step approach, carefully controlling both the stereochemistry at the C2 and C4 positions and the substitution pattern on the pyrrolidine (B122466) ring.
Total Synthesis Approaches and Reaction Pathways
A total synthesis of the target compound can be logically devised by combining methods for the synthesis of cis-4-hydroxy-D-proline (B556123) with subsequent N-methylation. A prominent and efficient route for obtaining the D-proline scaffold is through a chemoenzymatic approach.
One such reported pathway begins with the synthesis of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. This racemic intermediate can then be resolved using an enzymatic method, which is detailed in the enantioselective synthesis section. The key steps in a potential total synthesis are outlined below:
Formation of the D-proline core: A chemoenzymatic method can be employed to produce cis-4-hydroxy-D-proline with high enantiomeric and diastereomeric excess. researchgate.net
Protection of functional groups: To selectively perform N-methylation, the hydroxyl and carboxylic acid functionalities must be protected. The choice of protecting groups is critical and is discussed in a subsequent section. Common protecting groups include tert-Butoxycarbonyl (Boc) for the amine and a methyl or benzyl (B1604629) ester for the carboxylic acid.
N-methylation: The protected cis-4-hydroxy-D-proline can then be subjected to N-methylation. This is often achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, cis-4-Hydroxy-1-methyl-D-proline.
An alternative strategy involves starting from a chiral pool, such as D-glutamic acid, to establish the stereocenter at C4. researchgate.net
Stereoselective Synthesis: Control of cis-Configuration
The control of the cis-stereochemistry at the C4 position is a critical aspect of the synthesis. Several methods have been developed to achieve this, primarily for the L-proline series, but the principles are applicable to the D-enantiomer.
One common strategy involves the inversion of the stereochemistry of the more readily available trans-4-hydroxyproline. This can be achieved through an intramolecular SN2 reaction. The process typically involves:
Activation of the trans-hydroxyl group, often by converting it into a good leaving group like a tosylate.
Intramolecular displacement of the leaving group by the carboxylate to form a bicyclic lactone.
Hydrolysis of the lactone to yield the cis-hydroxyproline.
A high-yielding three-step procedure has been reported to convert N-phenylsulfonyl-trans-4-hydroxy-L-proline to its cis counterpart, which could be adapted for the D-series. researchgate.net
Another approach to ensure the cis-configuration is through the stereoselective reduction of a 4-oxo-proline derivative. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction. For instance, the regioselective hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester has been shown to produce the (2R,4R)-cis-hydroxy derivative in high yield. researchgate.net
A chemodivergent method has also been described where a cis-epoxide precursor is converted into a cis-4-hydroxyproline analog. rsc.org
Enantioselective Synthesis: Chiral Induction Techniques
The synthesis of the D-enantiomer of cis-4-hydroxy-1-methyl-proline requires a robust method for chiral induction. One of the most effective methods reported for the synthesis of cis-4-hydroxy-D-proline is a chemoenzymatic approach.
This method utilizes the lipase (B570770) from Candida antarctica (CALB) for the kinetic resolution of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net CALB selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. researchgate.net The (R)-enantiomer can then be isolated and converted to cis-4-hydroxy-D-proline. researchgate.net This enzymatic resolution is highly efficient, achieving over 99.5% enantiomeric excess (ee) at 51% conversion. researchgate.net
Another enantioselective strategy is to start from a chiral precursor, a method known as chiral pool synthesis. D-glutamic acid is a suitable starting material for the synthesis of both L-hydroxyproline and D-allo-hydroxyproline (which is cis-4-hydroxy-D-proline). researchgate.net The synthesis of D-proline itself has also been achieved through the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde using a chiral catalyst. google.com
Protecting Group Strategies in Synthesis
The use of protecting groups is essential in the multi-step synthesis of cis-4-Hydroxy-1-methyl-D-proline to prevent unwanted side reactions. The selection of these groups must be orthogonal, meaning they can be removed under different conditions without affecting each other.
Amino Group Protection: The secondary amine of the proline ring is typically protected with groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz). The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis. peptide.comcreative-peptides.com For solid-phase synthesis, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is commonly used. peptide.com
Carboxyl Group Protection: The carboxylic acid is often converted to a methyl or benzyl ester to prevent its interference in reactions involving the amine or hydroxyl group. These esters can be hydrolyzed under basic or acidic conditions, or in the case of benzyl esters, removed by hydrogenolysis.
Hydroxyl Group Protection: The 4-hydroxyl group can be protected as a tert-butyl ether, which is compatible with Fmoc-based peptide synthesis strategies. peptide.com Other protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBS) or trityl ethers, which offer different deprotection conditions. nih.gov
A summary of common protecting groups and their cleavage conditions is provided in the table below.
| Functional Group | Protecting Group | Cleavage Conditions |
| Amine | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |
| Amine | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd) |
| Amine | Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) |
| Carboxyl | Methyl Ester | Basic or acidic hydrolysis |
| Carboxyl | Benzyl Ester | Hydrogenolysis (H₂/Pd) |
| Hydroxyl | tert-Butyl Ether | Strong acid |
| Hydroxyl | Silyl Ethers (e.g., TBS) | Fluoride ions (e.g., TBAF) |
| Hydroxyl | Trityl (Trt) | Mild acid |
Enzymatic Synthesis and Biotransformation Approaches
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing hydroxylated prolines. These methods often exhibit high regio- and stereoselectivity.
Biocatalytic Pathways for Hydroxylation
The direct hydroxylation of the proline ring can be achieved using proline hydroxylases. These enzymes are typically non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. pnas.orgresearchgate.net While much of the research has focused on the production of trans-4-hydroxy-L-proline, specific enzymes that produce the cis-isomer have been identified. google.comnih.gov
An L-proline cis-4-hydroxylase has been discovered and utilized for the efficient industrial production of cis-4-hydroxy-L-proline from L-proline. kyowakirin.com This enzymatic process involves a single-step reaction with high purity and at a lower cost compared to complex chemical syntheses. kyowakirin.com The enzyme was identified from bacteria such as Mesorhizobium loti and Sinorhizobium meliloti. google.com
While these enzymes are specific for L-proline, the field of enzyme engineering offers the potential to alter their substrate specificity. Engineered proline hydroxylases have been developed with improved properties, including broader substrate tolerance. nih.gov It has been shown that some proline hydroxylases can accept N-methylated substrates, suggesting the feasibility of directly hydroxylating N-methyl-D-proline to produce the target compound, although this specific transformation has not been explicitly reported. researchgate.net The use of recombinant E. coli expressing proline hydroxylase is a common strategy for the production of hydroxyprolines. researchgate.net
Methylation Enzymes and Their Substrate Specificity
The enzymatic N-methylation of the proline ring is a critical step in the biosynthesis of various natural products. While a specific methyltransferase for the direct N-methylation of free cis-4-hydroxy-D-proline has not been extensively characterized in the literature, the study of related methyltransferases provides insights into the potential enzymatic machinery and its substrate requirements.
N-terminal methyltransferases (NTMTs) are a class of enzymes known to methylate the α-amino group of N-terminal amino acid residues in proteins. One such enzyme, N-terminal α-amino methyltransferase (NRMT), has been identified in mammals. acs.orgnih.govnih.gov Research has shown that NRMT recognizes a specific N-terminal motif, typically (M)-X-P-K, where the initiating methionine (M) is cleaved, and X can be a variety of amino acids, including alanine, proline, or serine. acs.orgnih.gov The enzyme then catalyzes the mono-, di-, or trimethylation of the exposed α-amino group. nih.gov
The substrate specificity of NRMT is quite stringent regarding the residues at positions 3 and 4 of the peptide chain, with a strong preference for proline at position 3 and lysine (B10760008) at position 4. nih.gov While it displays some flexibility for the amino acid at position 2, the requirement for a peptide context suggests that free amino acids are unlikely to be substrates. acs.orgnih.gov This indicates that the N-methylation of a proline derivative like cis-4-hydroxy-D-proline would likely occur after its incorporation into a peptide chain, followed by subsequent enzymatic cleavage to release the free methylated amino acid.
Other methyltransferases, such as those involved in the biosynthesis of lantibiotics like cacaoidin, also exhibit specific substrate requirements. The enzyme CaoSC, for instance, catalyzes the α-N,N-dimethylation of the N-terminal amine of a peptide substrate but requires a dehydroalanine (B155165) or dehydrobutyrine residue at the second position. acs.org This further underscores the principle that enzyme-mediated methylation of proline and its analogs is highly dependent on the surrounding molecular structure.
The following table summarizes the characteristics of a relevant N-terminal methyltransferase, highlighting its known substrate specificity.
| Enzyme Name | Abbreviation | Source Organism | Substrate Type | Recognition Motif | Product |
| N-terminal α-amino methyltransferase | NRMT | Mammalian | N-terminal proline in a peptide/protein chain | (M)-X-P-K | N-methylated N-terminal proline residue |
Precursor Identification in Biotransformation Processes
The direct precursor to cis-4-hydroxy-D-proline in biotransformation is trans-4-hydroxy-L-proline. wikipedia.orgwikipedia.org This conversion is catalyzed by the enzyme 4-hydroxyproline (B1632879) 2-epimerase (EC 5.1.1.8). wikipedia.orguniprot.orgresearchgate.net This enzyme facilitates the epimerization at the C-2 position of trans-4-hydroxy-L-proline, thereby inverting its stereochemistry to form the cis-D-isomer. wikipedia.org
The enzyme 4-hydroxyproline 2-epimerase has been identified and characterized in various microorganisms, including bacteria of the genus Pseudomonas. nih.gov The reaction is a reversible isomerization, allowing for the interconversion between the two diastereomers. wikipedia.org
The initial precursor, trans-4-hydroxy-L-proline, is itself a product of post-translational modification. It is formed by the hydroxylation of proline residues within a polypeptide chain, a reaction catalyzed by prolyl 4-hydroxylase. wikipedia.org Following protein degradation, free trans-4-hydroxy-L-proline becomes available for further enzymatic modification, including the epimerization to cis-4-hydroxy-D-proline.
The biotransformation pathway leading to the core structure of the target compound can be summarized in the following table.
| Precursor Compound | Enzyme | Product Compound |
| L-Proline (in a peptide) | Prolyl 4-hydroxylase | trans-4-Hydroxy-L-proline (in a peptide) |
| trans-4-Hydroxy-L-proline (free) | 4-hydroxyproline 2-epimerase | cis-4-Hydroxy-D-proline (free) |
Structural Elucidation and Conformational Analysis of Cis 4 Hydroxy 1 Methyl D Proline
Advanced Spectroscopic Techniques for Structural Characterization
A combination of advanced spectroscopic techniques is essential for the unambiguous characterization of the molecular structure of cis-4-Hydroxy-1-methyl-D-proline. These methods provide complementary information regarding the connectivity, stereochemistry, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of organic molecules. For cis-4-Hydroxy-1-methyl-D-proline, both ¹H and ¹³C NMR spectroscopy provide critical information.
Similarly, the ¹³C NMR spectrum would be expected to show five signals for the pyrrolidine (B122466) ring carbons and the carboxyl carbon. The N-methyl group would introduce a new signal, and its presence would influence the chemical shifts of the C2 and C5 carbons due to the change in the electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for cis-4-Hydroxy-1-methyl-D-proline (Data presented is hypothetical and based on known shifts for similar compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~3.5-4.0 | - |
| H3 | ~2.0-2.5 | - |
| H4 | ~4.2-4.6 | - |
| H5α | ~3.0-3.5 | - |
| H5β | ~2.8-3.3 | - |
| N-CH₃ | ~2.5-3.0 | ~40-45 |
| C2 | - | ~65-70 |
| C3 | - | ~35-40 |
| C4 | - | ~70-75 |
| C5 | - | ~55-60 |
| COOH | - | ~175-180 |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For cis-4-Hydroxy-1-methyl-D-proline (C₆H₁₁NO₃), the expected exact mass is approximately 145.0739 g/mol .
In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured. Common fragmentation patterns for proline derivatives involve the loss of the carboxyl group (as CO₂) and cleavages of the pyrrolidine ring. The presence of the N-methyl group would influence the fragmentation, potentially leading to a prominent fragment corresponding to the loss of a methyl radical. While specific MS data for the target compound is not widely published, data for N-methyl-L-proline shows a characteristic fragmentation pattern that can serve as a reference. nih.gov
Table 2: Expected Mass Spectrometry Data for cis-4-Hydroxy-1-methyl-D-proline
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.0817 |
| [M-H₂O+H]⁺ | C₆H₁₀NO₂⁺ | 128.0712 |
| [M-COOH+H]⁺ | C₅H₁₂NO⁺ | 102.0919 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of cis-4-Hydroxy-1-methyl-D-proline would be expected to show characteristic absorption bands for the hydroxyl (-OH), carboxyl (-COOH), and tertiary amine (N-CH₃) groups.
The hydroxyl group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The carboxyl group would show a strong carbonyl (C=O) stretching vibration around 1700-1750 cm⁻¹ and a broad O-H stretch overlapping with the other -OH signal. The C-N stretching of the tertiary amine would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the N-methyl group might also show a characteristic C-H stretching vibration around 2800 cm⁻¹. IR spectra for the parent compound, L-hydroxyproline, are available and provide a basis for these predictions. chemicalbook.com
Table 3: Expected Infrared Absorption Bands for cis-4-Hydroxy-1-methyl-D-proline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl and carboxyl) | Stretching | 3200-3600 (broad) |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (carboxyl) | Stretching | 1700-1750 |
| C-N (tertiary amine) | Stretching | 1000-1300 |
| C-O (hydroxyl) | Stretching | 1050-1150 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in space.
While a specific crystal structure for cis-4-Hydroxy-1-methyl-D-proline is not found in the public databases, high-resolution crystal structures of related proline derivatives, such as cis-4-hydroxy-D-proline (B556123) when bound to enzymes, have been determined. ebi.ac.uk These studies reveal the conformation of the pyrrolidine ring and the relative orientation of the substituents. For cis-4-Hydroxy-1-methyl-D-proline, an X-ray crystallographic study would definitively confirm the cis relationship between the hydroxyl group at C4 and the carboxyl group at C2, as well as the D-configuration at the alpha-carbon. It would also provide precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's conformational preferences.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide powerful tools to investigate the conformational landscape of molecules like cis-4-Hydroxy-1-methyl-D-proline, especially when experimental data is limited.
The pyrrolidine ring of proline is not planar but exists in two major puckered conformations: Cγ-endo (also known as 'down' pucker) and Cγ-exo (or 'up' pucker). The puckering is defined by the displacement of the Cγ atom (C4) relative to the plane formed by the other four ring atoms. The presence and stereochemistry of substituents on the ring significantly influence the preferred pucker. nih.gov
For 4-hydroxyproline (B1632879), the stereochemistry at the 4-position is a key determinant of the ring pucker. Generally, 4(R)-hydroxyproline derivatives tend to favor an exo pucker, while 4(S)-hydroxyproline derivatives prefer an endo pucker. These preferences are driven by stereoelectronic effects, such as the gauche effect. nih.gov
The introduction of an N-methyl group adds another layer of complexity. N-alkylation can affect the basicity of the nitrogen atom and introduce steric interactions that can influence the ring pucker and the rotational barrier of the amide bond in peptides. nih.gov Computational studies on N-acetylated and N-methylated proline amides have shown that these modifications can alter the relative energies of different conformations. nih.gov
A computational study of cis-4-Hydroxy-1-methyl-D-proline would involve calculating the potential energy surface as a function of the key torsional angles of the pyrrolidine ring. This would reveal the lowest energy conformations and the energy barriers between them. Such an analysis would likely show a preference for a specific ring pucker (endo or exo) influenced by the cis-4-hydroxy and 1-methyl substitutions. The energy landscape would provide insights into the dynamic behavior of the molecule in solution.
Quantum Chemical Calculations for Electronic Structure
The N-methylation in cis-4-hydroxy-1-methyl-D-proline is expected to significantly influence the electronic distribution within the pyrrolidine ring. This substitution introduces a tertiary amine, which alters the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.gov The presence of the electron-withdrawing hydroxyl group at the C4 position further modulates the electronic landscape.
Computational studies on similar N-methylated amino acids have shown that the N-methylation can affect the peptide bond preceding the proline residue, influencing the cis/trans isomerization energy barrier. sigmaaldrich.com The substitution of the amide proton with a methyl group eliminates the possibility of forming certain intramolecular hydrogen bonds, which in turn alters the relative stability of different conformers. nih.gov For instance, in N-acetyl-L-proline-N',N'-dimethylamide, the C7 hydrogen bond, which is a stabilizing feature in many proline-containing peptides, is absent. nih.gov
The electronic properties of cis-4-hydroxy-1-methyl-D-proline can be summarized by considering the contributions of its functional groups. The carboxylic acid moiety acts as a primary site for deprotonation, while the tertiary amine and the hydroxyl group can participate in hydrogen bonding as acceptors. The interplay of these groups governs the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Electronic Properties of cis-4-Hydroxy-1-methyl-D-proline based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO-LUMO Gap | Moderate | Inferred from studies on proline derivatives, influenced by both N-methylation and hydroxylation. |
| Dipole Moment | Significant | Due to the presence of polar C=O, O-H, and C-N bonds. |
| Electrostatic Potential | Negative potential around the carboxyl and hydroxyl oxygens; Positive potential around the hydroxyl hydrogen and parts of the N-methyl group. | General principles and studies on similar functionalized amino acids. |
| Key Atomic Charges | Increased negative charge on the nitrogen atom compared to non-methylated proline. | Inductive effect of the methyl group. |
This table is generated based on established principles of quantum chemistry and data from related proline derivatives. Specific values would require dedicated DFT calculations for cis-4-Hydroxy-1-methyl-D-proline.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment. researchgate.netnih.gov While specific MD simulations for isolated cis-4-hydroxy-1-methyl-D-proline are not extensively documented, studies on N-methylated cyclic peptides and hydroxyproline-containing systems offer valuable information. researchgate.netplos.org
The dynamic behavior of cis-4-hydroxy-1-methyl-D-proline in solution is primarily characterized by the puckering of the pyrrolidine ring and the rotation around the C-N bond of the N-methyl group. The pyrrolidine ring in proline and its derivatives typically adopts one of two major puckered conformations: Cγ-endo (down) or Cγ-exo (up). nih.gov The presence of the cis-4-hydroxy group is known to influence this equilibrium.
N-methylation further restricts the conformational flexibility of the ring and has a pronounced effect on the cis/trans isomerization of the preceding peptide bond when incorporated into a peptide chain. nih.gov MD simulations on N-methylated cyclic peptides have demonstrated that methylation can enhance membrane permeability, a factor attributed to the altered conformational dynamics and reduced desolvation penalty. plos.org
In an aqueous environment, the hydroxyl and carboxyl groups of cis-4-hydroxy-1-methyl-D-proline would form hydrogen bonds with water molecules, influencing its solubility and dynamic conformational ensemble. MD simulations can quantify the number and lifetime of these hydrogen bonds, as well as the solvent accessible surface area (SASA). researchgate.net
Table 2: Predicted Dynamic Properties of cis-4-Hydroxy-1-methyl-D-proline in Solution
| Property | Predicted Behavior | Basis of Prediction |
| Pyrrolidine Ring Pucker | Dynamic equilibrium between endo and exo conformations, biased by the cis-hydroxyl group. | Conformational studies of 4-hydroxyproline. nih.gov |
| N-Methyl Group Rotation | Relatively free rotation, with some energetic barriers. | General behavior of methyl groups in MD simulations. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, carboxyl, tertiary amine). | Analysis of functional groups. |
| Solvent Interaction | Strong interaction with polar solvents like water, influencing conformational preferences. | MD simulations of similar hydrophilic amino acids. |
This table is a predictive summary based on MD simulations of analogous molecules. Detailed characterization would necessitate specific simulations of cis-4-Hydroxy-1-methyl-D-proline.
Role As a Chiral Building Block in Organic Synthesis
Applications in the Synthesis of Complex Organic Molecules
cis-4-hydroxy-1-methyl-D-proline and its derivatives serve as versatile starting materials for the synthesis of a variety of complex organic molecules, including medicinally relevant compounds and natural product analogs. The rigid pyrrolidine (B122466) ring and the defined stereochemistry at its chiral centers make it an attractive template for introducing conformational constraints and specific spatial arrangements of functional groups in the target molecules.
One notable application of a related compound, cis-4-hydroxy-L-proline, is in the stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analog of an amino acid fragment found in the antibiotic lincomycin. This synthesis highlights the utility of the hydroxyproline (B1673980) core as a scaffold for introducing new functionalities with high stereocontrol. While this example utilizes the L-enantiomer, the principles of the synthetic transformations are directly applicable to the D-enantiomer, demonstrating its potential in accessing enantiomerically pure and structurally complex targets.
The synthesis of medicinally important compounds often relies on the use of such chiral building blocks to ensure the correct stereochemistry, which is crucial for biological activity. Hydroxyproline derivatives are recognized as important intermediates in medicinal chemistry, serving as key structural templates for a range of therapeutic agents. sigmaaldrich.com For instance, derivatives of hydroxyproline are central to the structure of certain antiviral agents and other pharmaceuticals. sigmaaldrich.com
Table 1: Examples of Complex Molecules Synthesized from Hydroxyproline Derivatives
| Starting Material | Target Molecule/Fragment | Therapeutic Area/Application |
| cis-4-hydroxy-L-proline | (4S)-1-methyl-4-propyl-L-proline | Antibiotic Analog |
| trans-4-hydroxy-L-proline | Hepatitis C Virus NS3/4A Protease Inhibitor (MK-1220) | Antiviral |
| trans-4-hydroxy-L-proline | Gap-junction Modifier (GAP-134) | Atrial Fibrillation |
Chiral Auxiliary Functions in Asymmetric Transformations
While direct examples of cis-4-hydroxy-1-methyl-D-proline as a chiral auxiliary are not extensively documented in readily available literature, its structural features are highly suggestive of its potential in this role. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The ideal chiral auxiliary is readily available in enantiomerically pure form, easily attached and removed, and effectively directs the stereoselectivity of the reaction.
Proline and its derivatives are well-established as effective organocatalysts and have been employed as chiral auxiliaries in various asymmetric transformations. The rigid pyrrolidine ring of proline provides a well-defined chiral environment that can effectively bias the approach of reagents to a reactive center. Derivatives of 4-hydroxyproline (B1632879) have been developed and utilized as catalysts in asymmetric aldol (B89426) and Mannich reactions, demonstrating high levels of stereocontrol. rsc.org
The presence of the N-methyl group in cis-4-hydroxy-1-methyl-D-proline would prevent its direct use in enamine or iminium catalysis in the same manner as proline. However, it could be incorporated into a substrate to function as a traditional chiral auxiliary. For instance, the carboxylic acid could be coupled to a prochiral ketone or aldehyde, and the chiral pyrrolidine ring could then direct subsequent reactions, such as enolate alkylation or aldol additions. The hydroxyl group offers an additional site for modification to fine-tune the steric and electronic properties of the auxiliary.
Furthermore, chiral scaffolds derived from (4R)-hydroxy-L-proline have been utilized as chiral selectors in liquid chromatography for enantioseparation, highlighting the ability of the hydroxyproline framework to create a chiral environment capable of discriminating between enantiomers. nih.gov This principle underpins the function of a chiral auxiliary in asymmetric synthesis.
Precursor in the Construction of Macrocyclic Structures
Macrocycles are a class of molecules that are prevalent in bioactive natural products and have garnered significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.govmdpi.com Hydroxyproline derivatives are valuable precursors for the synthesis of macrocyclic structures, particularly macrocyclic peptides. The defined stereochemistry and the conformational rigidity of the pyrrolidine ring can be used to pre-organize the linear precursor, facilitating the often challenging macrocyclization step.
Research has demonstrated the synthesis of novel 13- to 15-membered hydroxyproline-based macrocycles with potential anti-tumor activities. nih.gov These syntheses utilize various macrocyclization strategies, including azide-alkyne cycloaddition, Mitsunobu reactions, and amide bond formation. nih.gov Although these examples may use different isomers or derivatives of hydroxyproline, they establish a clear precedent for the incorporation of the hydroxyproline motif into macrocyclic scaffolds.
Table 2: Macrocyclization Strategies Employing Hydroxyproline Derivatives
| Macrocyclization Reaction | Ring Size | Resulting Macrocycle Type |
| Azide-Alkyne Cycloaddition | 14- and 15-membered | Triazole-containing macrocycle |
| Mitsunobu Reaction | 13-membered | Ether-linked macrocycle |
| Amide Formation | 14- and 15-membered | Macrocyclic peptide |
Derivatives and Analogs of Cis 4 Hydroxy 1 Methyl D Proline in Research
Design and Synthesis of Modified Structures
The synthesis of derivatives of cis-4-hydroxy-D-proline (B556123), including its N-methylated form, often begins with the commercially available cis-4-hydroxy-D-proline. A common strategy involves the protection of the amino and carboxylic acid functionalities to allow for selective modification of the hydroxyl group.
One key intermediate is the N-Boc protected methyl ester of cis-4-hydroxy-D-proline. The synthesis of the corresponding L-enantiomer has been detailed, involving a two-step process where the amino group is first protected with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid with methanol. google.com This approach is favored as it prevents the formation of amide impurities that can occur if the esterification is performed first. google.com While this specific process is documented for the L-isomer, the principles are directly applicable to the synthesis of the D-enantiomer intermediate. Commercial availability of N-Boc-cis-4-hydroxy-D-proline methyl ester further facilitates its use in derivative synthesis. fishersci.ca
Further modifications can be achieved through various synthetic routes. For instance, N-acyl-cis-4-hydroxy-d-prolines can be obtained from N-acyl-trans-4-hydroxy-l-prolines via a process involving treatment with acetic anhydride (B1165640), which proceeds through a mesoionic intermediate. Subsequent acidic cleavage of the resulting lactone yields the desired cis-4-hydroxy-d-proline derivative. researchgate.net
The hydroxyl group at the C4 position is a key site for introducing structural diversity. Stereospecific conversion of the hydroxyl group can be achieved through reactions like the Mitsunobu reaction. For example, in the context of peptide synthesis on a solid phase, a 4R-hydroxyproline (Hyp) residue can be converted to its 4S-diastereomer (hyp) by reaction with 4-nitrobenzoic acid, followed by the removal of the nitrobenzoate group. nih.gov This demonstrates a method for inverting the stereochemistry at the C4 position, which is a valuable tool for creating a diverse range of stereoisomeric derivatives.
Additionally, the hydroxyl group can be displaced via SN2 reactions to introduce a variety of substituents. Stereospecific synthesis of cis- and trans-4-chloro- and 4-bromo-L-prolines has been achieved through the SN2 displacement of a protected hydroxyl group. researchgate.net Similar displacement reactions using azide (B81097) ions, followed by reduction, provide a route to cis- and trans-4-amino-L-proline. researchgate.net These methodologies, though demonstrated on the L-isomer, are foundational for the synthesis of a wide array of 4-substituted D-proline derivatives.
The synthesis of N-benzyl pyrrolidinyl sordaricin (B1205495) derivatives has been accomplished using cis-4-Hydroxy-D-proline as a starting material. sigmaaldrich.com This highlights the utility of this scaffold in the development of complex, biologically active molecules.
Table 1: Synthetic Methods for Hydroxyproline (B1673980) Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| 4-Hydroxy-L-proline | 1. Boc anhydride, DMAP, CH₂Cl₂; 2. Methanol, DCC, THF | N-BOC-cis-4-hydroxyproline methyl ester | google.comresearchgate.net |
| N-acyl-trans-4-hydroxy-l-prolines | Acetic anhydride, then acid cleavage | N-acyl-cis-4-hydroxy-d-prolines | researchgate.net |
| (2S,4R)-4R-Hyp in peptide | 4-nitrobenzoic acid (Mitsunobu), then NaN₃/MeOH | (2S,4S)-4S-hyp in peptide | nih.gov |
| Protected 4-hydroxy-L-prolines | Reagents for SN2 displacement (e.g., PPh₃, CCl₄ for chlorination) | Protected cis- and trans-4-haloprolines | researchgate.net |
| cis-4-Hydroxy-D-proline | Multi-step synthesis | N-Benzyl pyrrolidinyl sordaricin derivatives | sigmaaldrich.com |
Note: Some methods are described for the L-enantiomer but are applicable to the D-enantiomer.
Stereochemical Influence of Derivatives on Reaction Outcomes
The stereochemistry of the proline ring, particularly the cis or trans relationship between substituents at the C2 and C4 positions, has a profound impact on the conformation and reactivity of the molecule. Research has shown that the relative cis-configuration of substituents on the pyrrolidine (B122466) scaffold of D-proline derivatives is crucial for their biological activity, especially in the context of enzyme inhibition.
In the development of inhibitors for matrix metalloproteases (MMPs), it has been demonstrated that derivatives of (2R,4R)-4-hydroxy-d-proline (the cis isomer) are more potent than their (2S,4R)-4-hydroxy-d-proline (trans) or L-proline-based counterparts. tcichemicals.com This highlights the critical role of the specific stereochemical arrangement of the D-proline scaffold in achieving effective binding to the enzyme's active site. The cis relationship between the carboxylic acid at C2 and a substituent at C4 appears to be a key determinant for selectivity and inhibitory activity. tcichemicals.com
The stereochemistry at the C4 position also influences the pucker of the pyrrolidine ring, which in turn affects the cis/trans isomerization of the preceding peptide bond. A Cγ-exo ring pucker is known to stabilize a trans amide bond, while a Cγ-endo pucker is favored in conjunction with a cis amide bond. nih.gov By introducing different substituents at the C4 position with defined stereochemistry, it is possible to bias the ring pucker and, consequently, the local peptide conformation. For example, electron-withdrawing groups at the 4R position of a proline residue favor a Cγ-exo pucker due to stereoelectronic effects. nih.gov
Furthermore, the stereochemical outcome of reactions involving proline derivatives can be highly dependent on the nature of the substituents. In the alkylation of N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester, the diastereoselectivity is influenced by both the alkylating agent and the N-protecting group. nih.gov This indicates that the interplay of steric and electronic factors, governed by the specific derivative, dictates the stereochemical course of the reaction.
Table 2: Influence of Stereochemistry on Derivative Properties
| Derivative Feature | Observation | Implication | Reference(s) |
| cis-Configuration in D-proline derivatives | More potent MMP inhibitors compared to trans isomers. | The specific spatial arrangement of functional groups is critical for biological activity. | tcichemicals.com |
| 4-Substituent Stereochemistry | Influences pyrrolidine ring pucker (Cγ-exo vs. Cγ-endo). | Affects the cis/trans isomerization of the amide bond and local peptide conformation. | nih.gov |
| N-Protecting Group and Alkylating Agent | Affects the diastereoselectivity of alkylation reactions. | The stereochemical outcome of reactions can be tuned by modifying the proline derivative. | nih.gov |
Mechanistic Studies of Derivative Formation and Reactivity
The mechanisms underlying the formation and reactivity of cis-4-hydroxy-1-methyl-D-proline derivatives are largely based on established principles of organic chemistry, with specific studies on this exact compound being limited. However, research on related hydroxyproline derivatives provides valuable insights.
The conversion of trans-hydroxyproline derivatives to their cis counterparts often proceeds through an SN2 mechanism. For instance, the synthesis of cis-4-hydroxyproline derivatives from trans isomers can be achieved by activating the hydroxyl group (e.g., as a tosylate) and then performing a nucleophilic substitution with inversion of stereochemistry. researchgate.net The intramolecular version of this reaction, where the carboxylate acts as the nucleophile to form a bicyclic lactone intermediate, is a well-established method for achieving this stereochemical inversion. researchgate.netresearchgate.net
The Mitsunobu reaction is another powerful tool for inverting the stereochemistry at the C4 position. This reaction proceeds with clean inversion of configuration for secondary alcohols. researchgate.net The mechanism involves the formation of a reactive phosphonium (B103445) salt from an azodicarboxylate and a phosphine, which then activates the hydroxyl group for nucleophilic attack. researchgate.net
The formation of N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones from N-acyl-trans-4-hydroxy-l-prolines is proposed to occur through the formation of a mesoionic intermediate, which then leads to the product with an R-configuration at the C4 position. researchgate.net This highlights how reaction conditions can drive the formation of specific stereoisomers through distinct mechanistic pathways.
While detailed mechanistic studies specifically on cis-4-Hydroxy-1-methyl-D-proline are not extensively reported, the existing literature on hydroxyproline chemistry provides a solid foundation for understanding and predicting the reactivity of this compound and its derivatives. The principles of stereoelectronic control and the mechanisms of common organic reactions are directly applicable to the design and synthesis of novel analogs with desired stereochemical and functional properties.
Advanced Analytical Techniques for Cis 4 Hydroxy 1 Methyl D Proline Research
Chromatographic Separations for Isomer Purity (HPLC, GC)
Ensuring the isomeric purity of cis-4-Hydroxy-1-methyl-D-proline is paramount for any scientific investigation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose, often requiring specialized chiral stationary phases or derivatization procedures to resolve the complex mixture of stereoisomers.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating non-volatile compounds like amino acids and their derivatives. For the separation of hydroxyproline (B1673980) isomers, Reverse-Phase (RP) HPLC is commonly used. The separation of D- and L-enantiomers, as well as cis- and trans-diastereomers, typically requires chiral chromatography.
Chiral HPLC: To resolve enantiomers such as D-proline and L-proline, or the various isomers of hydroxyproline, chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., Chiralpak) and Pirkle-type columns are frequently used. nih.govresearchgate.net For instance, a two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and 4-hydroxyproline (B1632879) isomers, utilizing a Pirkle-type column in the second dimension for chiral separation. nih.gov
Derivatization: To enhance detection and improve separation, pre-column derivatization is a common strategy. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) can be used, which allows for sensitive fluorescence or UV detection. nih.govresearchgate.net While these methods were developed for non-methylated prolines, the principles are directly applicable to their N-methylated analogs.
Gas Chromatography (GC):
GC offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Amino acids, including cis-4-Hydroxy-1-methyl-D-proline, are non-volatile and must be derivatized prior to analysis. sigmaaldrich.com
Derivatization for GC: A two-step derivatization is standard for proline and its derivatives. sigmaaldrich.com First, the carboxyl group is esterified (e.g., with methanolic HCl to form a methyl ester). Second, the amino and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA)) to block the active hydrogens. sigmaaldrich.comnih.govnih.gov This process creates volatile derivatives suitable for GC analysis. Studies on N-methylated amino acids have successfully used ethyl chloroformate for derivatization followed by GC-MS analysis. nih.gov
Chiral GC: Following derivatization, the resulting compounds can be separated on a chiral GC column (e.g., CHIRALDEX G-TA) to resolve the different enantiomers and diastereomers. sigmaaldrich.com This approach allows for the quantification of trace isomeric impurities.
| Technique | Column Type | Derivatization Reagent | Key Application | Reference |
|---|---|---|---|---|
| HPLC | Pirkle-type Chiral (Singularity CSP-001S) | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Enantioselective determination of proline and hydroxyproline isomers. | nih.gov |
| HPLC | Polysaccharide-based (Chiralpak AD-H) | None (for Boc-protected derivatives) | Separation of enantiomers of various proline derivatives. | researchgate.netresearchgate.net |
| GC | Chiral (CHIRALDEX G-TA) | Methanolic HCl followed by TFAA or Acetic Anhydride | Chiral separation of D- and L-proline enantiomers. | sigmaaldrich.com |
| GC-MS | Fused-silica capillary | Ethyl Chloroformate | Characterization of N-methylated amino acids. | nih.gov |
| GC-MS | Fused-silica capillary | HCl in Methanol followed by PFPA | Simultaneous measurement of amino acids and their methylated metabolites. | nih.govnih.gov |
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical and indispensable technique for characterizing chiral molecules like cis-4-Hydroxy-1-methyl-D-proline. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific optical rotation, [α], is a fundamental physical property of an enantiomer, with its sign (+ or -) and magnitude being unique to its stereochemical configuration.
While the specific optical rotation for cis-4-Hydroxy-1-methyl-D-proline is not reported in the reviewed literature, data for closely related isomers provide valuable reference points. For example, the L-isomer, (4R)-4-Hydroxy-1-methyl-L-proline, has a reported specific optical rotation of [α]D²⁵ = −32.5° (c = 1, H₂O). The non-methylated parent compounds also have well-documented values. The ability to measure a specific optical rotation would be a critical step in confirming the synthesis and identity of the target D-isomer, which is expected to have a positive rotation of a similar magnitude to its L-enantiomer.
| Compound | Specific Optical Rotation ([α]) | Conditions | Reference |
|---|---|---|---|
| (4R)-4-Hydroxy-1-methyl-L-proline | -32.5° | 25°C, c=1 in H₂O | |
| trans-4-Hydroxy-L-proline | -76.5° | c=2.5 in H₂O | drugfuture.com |
| cis-4-Hydroxy-L-proline | -58.1° | 18°C, c=5.2 in H₂O | drugfuture.com |
| cis-4-Hydroxy-D-proline (B556123) | +56° to +60° | 24°C, c=2 in H₂O | chemicalbook.com |
Advanced Hyphenated Techniques in Characterization
For unambiguous identification and structural elucidation, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry (MS) or the structural information from Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is highly effective for analyzing amino acid derivatives without the need for derivatization, although derivatization can improve ionization efficiency and chromatographic retention. A two-dimensional LC-MS/MS system has proven effective for determining proline and hydroxyproline enantiomers in complex biological samples. nih.govresearchgate.net In this method, a reversed-phase column performs an initial separation, and a specific fraction is then sent to a second, chiral column for enantiomeric separation before detection by a tandem mass spectrometer (MS/MS). nih.gov This approach provides high selectivity and sensitivity, enabling the confirmation of both molecular weight and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the high-resolution separation of GC with the powerful identification capabilities of MS. After the necessary derivatization to increase volatility, GC-MS analysis can provide detailed information. nih.gov The mass spectrometer fragments the derivatized analyte in a predictable manner, producing a characteristic mass spectrum or "fingerprint." sigmaaldrich.com By using selected ion monitoring (SIM), specific fragment ions of the target compound can be monitored, yielding excellent sensitivity and quantitative accuracy for determining isomeric purity. nih.gov This technique has been successfully applied to analyze various N-methylated amino acids and hydroxyproline in biological matrices. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Technique | Sample Preparation | Information Obtained | Relevance to Target Compound |
|---|---|---|---|
| LC-MS/MS | Often requires pre-column derivatization for enhanced sensitivity (e.g., NBD-F). | Separation of isomers, molecular weight confirmation, and sensitive quantification. | Allows for enantioselective and diastereoselective analysis in complex mixtures. nih.govresearchgate.net |
| GC-MS | Mandatory derivatization (e.g., esterification and acylation) to ensure volatility. | High-resolution separation, structural information from fragmentation patterns, and high-sensitivity quantification (SIM mode). | Proven method for analyzing N-methylated amino acids and hydroxyproline isomers. sigmaaldrich.comnih.govnih.gov |
| NMR Spectroscopy | Sample dissolved in a suitable deuterated solvent (e.g., D₂O). | Unambiguous structural elucidation, confirmation of substituent positions, and determination of stereochemistry (cis/trans). | Essential for confirming the unique structure of the specific isomer. nih.gov |
Emerging Research Directions and Theoretical Perspectives
Novel Synthetic Methodologies under Development
The synthesis of cis-4-hydroxy-D-proline (B556123) derivatives is challenging due to the need for precise stereochemical control at two centers (C2 and C4). Research has moved beyond classical, multi-step procedures toward more elegant and efficient chemical and biological methods.
Historically, chemical synthesis has relied on the stereochemical inversion of the more abundant and inexpensive trans-4-hydroxy-L-proline. biosynth.com A key strategy involves activating the C4 hydroxyl group of a suitably N-protected trans-4-hydroxy-L-proline, followed by an intramolecular SN2 reaction with the carboxylate to form a bicyclic lactone intermediate. researchgate.net Subsequent cleavage of this lactone can yield the desired cis-4-hydroxyproline derivative. One asymmetric synthesis approach starts with N-acyl-trans-4-hydroxy-L-prolines, which are treated with acetic anhydride (B1165640) to form N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones. The acidic cleavage of these lactones provides access to N-acyl-cis-4-hydroxy-D-prolines in good yields. researchgate.net
More recent innovations focus on enzymatic and chemo-enzymatic routes. Researchers have discovered enzymes capable of directly hydroxylating L-proline at the C4 position with cis stereospecificity, bypassing the need for inversion chemistry. nih.govresearchgate.net This biotechnological approach offers a more sustainable and cost-effective manufacturing process, promising to make the cis-4-hydroxy-L-proline scaffold more accessible. nih.govresearchgate.net While developed for the L-isomer, similar principles of enzyme discovery and engineering are being applied to generate D-amino acid variants. Furthermore, metabolic engineering strategies, such as using CRISPRi technology to modify pathways in E. coli, are being employed to enhance the production of hydroxyproline (B1673980) isomers. nih.gov
| Synthetic Approach | Starting Material | Key Transformation | Advantages | Reference(s) |
| Chemical Synthesis (Asymmetric) | N-acyl-trans-4-hydroxy-L-proline | Intramolecular lactonization & acidic cleavage | Good stereochemical control, access to D-isomer | researchgate.net |
| Chemical Synthesis (Protecting Groups) | 4-hydroxy-L-proline | BOC protection, then esterification | High yield for protected intermediates | google.com |
| Enzymatic Synthesis | L-proline | Stereospecific enzymatic hydroxylation | Cost-effective, environmentally friendly, high purity | nih.govresearchgate.net |
| Metabolic Engineering | Glucose / Proline | Engineered microbial pathways (e.g., in E. coli) | Sustainable, potential for large-scale production | nih.gov |
Advanced Computational Studies on Reactivity and Interactions
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like cis-4-hydroxy-1-methyl-D-proline. Density Functional Theory (DFT) and other modeling techniques are being used to investigate how the specific stereochemistry and substitutions on the proline ring influence its conformational preferences, reactivity, and non-covalent interactions.
Studies on related proline derivatives as organocatalysts, for instance, use DFT to analyze the transition states of reactions like the aldol (B89426) condensation. mdpi.com These models help elucidate the origins of stereoselectivity, revealing how the puckering of the five-membered ring and the orientation of substituents dictate the facial selectivity of the reaction. The presence of the 4-hydroxy group and the N-methyl group would be expected to significantly influence the ring's conformational equilibrium (the "up" vs. "down" pucker) and the stability of key transition states.
N-methylation, in particular, introduces several important changes that are actively studied computationally:
Conformational Restriction: It eliminates the N-H proton, removing a hydrogen bond donor site and influencing the cis/trans isomerization barrier of the peptide bond it forms.
Increased Lipophilicity: The methyl group enhances hydrophobicity, which can improve properties like membrane permeability.
Modified Binding Interactions: The loss of the hydrogen bond donor capability and the added steric bulk of the methyl group fundamentally alter how the molecule can interact with biological targets like enzyme active sites or protein-protein interfaces.
Recent interdisciplinary work combines solid-state NMR with computational modeling to guide the design of N-methylated peptide inhibitors. nih.gov By understanding the structure of a peptide bound to its target, researchers can strategically replace specific amide protons with N-methyl groups to block hydrogen bonding on one face of the peptide, thereby inhibiting aggregation while maintaining solubility and target recognition. nih.gov Such computational approaches are crucial for rationally designing derivatives like cis-4-hydroxy-1-methyl-D-proline for specific applications, such as enzyme inhibition or as structural probes.
| Computational Method | Application Area | Key Insights Provided | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | Organocatalysis, Reaction Mechanisms | Prediction of transition state geometries, understanding stereoselectivity, effect of ring pucker | mdpi.com | | Molecular Dynamics (MD) | Peptide/Protein Interactions | Simulation of conformational flexibility, analysis of binding modes, solvation effects | nih.gov | | Solid-State NMR & Modeling | Inhibitor Design | Guiding strategic N-methylation to disrupt aggregation, mapping binding interfaces | nih.gov |
Interdisciplinary Research Integrating Synthesis and Structural Biology
The true potential of cis-4-hydroxy-1-methyl-D-proline is realized at the intersection of synthesis, chemistry, and biology. The parent scaffold, cis-4-hydroxy-D-proline, is a powerful tool in medicinal chemistry, particularly for developing highly selective enzyme inhibitors.
A prominent area of research is the design of inhibitors for matrix metalloproteases (MMPs), a family of enzymes involved in cancer progression and inflammatory diseases. mdpi.com Studies have shown that the (2R,4R) stereochemistry—corresponding to cis-4-hydroxy-D-proline—is critical for potent and selective inhibition of certain MMPs like MMP-2 and MMP-13. The cis-configuration correctly orients hydrophobic groups on the pyrrolidine (B122466) ring for optimal binding within the enzyme's active site. mdpi.com The synthesis of libraries of these compounds allows for detailed structure-activity relationship (SAR) studies to fine-tune selectivity and potency.
Furthermore, research is uncovering novel roles for hydroxyproline metabolism in immunology. Recent studies using metabolomics screening found that hydroxyproline can enhance the expression of the immune checkpoint protein PD-L1, which is a major target in cancer therapy. nih.gov This work suggests that the metabolism of proline derivatives within the tumor microenvironment could influence immune evasion.
The discovery of natural products containing related structures, such as 4-methylproline and 4-hydroxyproline (B1632879) in cyclic peptides from cyanobacteria, provides another avenue for interdisciplinary research. researchgate.net These natural products have been found to inhibit the uptake of toxins by blocking specific organic anion transporters. This integrates natural product discovery with pharmacology and structural biology to identify new lead compounds and their biological targets. The N-methylation of such proline-rich peptides has been shown to be a natural strategy to increase potency and selectivity, offering a blueprint for synthetic chemists to create novel therapeutic agents. nih.gov
In each of these areas, cis-4-hydroxy-1-methyl-D-proline is a logical next-generation candidate for synthesis and evaluation. The introduction of the N-methyl group could further refine the conformational rigidity and enhance pharmacokinetic properties, potentially leading to inhibitors with improved cellular uptake and metabolic stability.
Q & A
Q. How should researchers address ethical considerations when studying D-Proline derivatives in animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Justify sample sizes via power analysis using pilot data on effect size (e.g., 20% reduction in inflammation markers). For pharmacokinetic studies, minimize animal use by employing serial microsampling (≤50 µL/timepoint) to reduce terminal bleeds .
Q. What are the best practices for reporting synthetic protocols of D-Proline derivatives in peer-reviewed journals?
- Methodological Answer : Follow Journal of Materials Chemistry A guidelines: Include detailed reaction conditions (solvent, temperature, catalyst loading), characterization data (HPLC purity, NMR/HRMS spectra), and reproducibility metrics (≥3 independent batches). Disclose any unanticipated byproducts and mitigation strategies (e.g., column chromatography gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
